Oct-2-ene-1-thiol
Description
Structure
2D Structure
Properties
CAS No. |
61758-07-4 |
|---|---|
Molecular Formula |
C8H16S |
Molecular Weight |
144.28 g/mol |
IUPAC Name |
oct-2-ene-1-thiol |
InChI |
InChI=1S/C8H16S/c1-2-3-4-5-6-7-8-9/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
TVLMHTIYSQNKIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Oct-2-ene-1-thiol can be synthesized through thiol-ene “click” reactions, which involve the addition of thiols to alkenes. This reaction can be initiated by UV irradiation or redox conditions . The reaction typically requires a thiol and an alkene in the presence of a photoinitiator or a redox initiator to facilitate the addition reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the thiol-ene reaction is carried out under controlled conditions. The process may include steps such as purification and distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Radical Thiol-Ene Reactions
Oct-2-ene-1-thiol undergoes anti-Markovnikov hydrothiolation via radical pathways, forming thioether products. This reaction is initiated by light, heat, or radical initiators (e.g., VA044 or DPAP) .
Key Mechanistic Steps:
-
Thiyl radical formation :
-
Propagation :
-
Chain transfer :
For electron-rich alkenes (e.g., allyl ethers), chain transfer is rate-limiting (k<sub>CT</sub>), while propagation (k<sub>P</sub>) dominates for electron-poor alkenes .
Oxidation and Tandem Reactions
Under aerobic conditions, this compound participates in oxidation pathways:
Thiol Oxidation to Disulfides
The thiol group oxidizes to disulfides (R-S-S-R) with rate constants influenced by pH and solvent polarity. For example:
| Thiol | Disulfide Partner | k<sub>app</sub> (M⁻¹s⁻¹) | pH | Reference |
|---|---|---|---|---|
| Cysteine | GSSG | 0.8 | 7.5 | |
| Alkyl thiols | Oxygen | ~0.1–5 | 7 |
Thiol-Ene/Oxidation Tandem
In photocatalyzed systems (e.g., Eosin Y), the thiol-ene product undergoes further oxidation to sulfoxides:
-
Thiol-ene addition : Forms R-S-CH₂-CH₂-R'.
-
Singlet oxygen oxidation : Converts thioether to sulfoxide (R-S(O)-CH₂-CH₂-R') .
Reaction Rate Models
The normalized product formation follows:
Solvent Effects
Nonpolar solvents enhance chain-transfer rates (k<sub>CT</sub>), while polar solvents favor propagation (k<sub>P</sub>) .
| Solvent | k<sub>CT</sub> (M⁻¹s⁻¹) | k<sub>P</sub> (M⁻¹s⁻¹) |
|---|---|---|
| Hexane | 2.5 × 10³ | 1.8 × 10³ |
| Acetonitrile | 1.2 × 10³ | 2.1 × 10³ |
Polymerization and Crosslinking
This compound acts as a monomer in thiol-ene photopolymerization. Off-stoichiometric formulations (e.g., thiol excess) improve network homogeneity and reduce oxygen inhibition .
Example Network Formation:
| Parameter | Value |
|---|---|
| Conversion efficiency | >80% |
| Shrinkage | <5% |
| Glass transition (T<sub>g</sub>) | 45–60°C |
Scientific Research Applications
Oct-2-ene-1-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Oct-2-ene-1-thiol primarily involves the formation of thiyl radicals through homolytic cleavage of the sulfhydryl S-H bond . These radicals can then undergo anti-Markovnikov addition to alkenes, forming carbon-centered radicals that propagate the reaction cycle . This mechanism is crucial for its applications in thiol-ene “click” chemistry and other synthetic processes .
Comparison with Similar Compounds
Key Observations :
- This compound is distinguished by its sulfur-containing thiol group, which is absent in the aldehyde (Oct-2-ynal), alcohol ((E)-2-Octen-1-ol), and branched alkene (1-Octene,2-butyl) .
- The alkyne in Oct-2-ynal introduces triple-bond reactivity, contrasting with the alkene in this compound .
Physical Properties
Available physical data for select compounds are summarized below:
| Compound | Density (g/cm³) | Boiling Point (°C) | Flash Point (°C) |
|---|---|---|---|
| This compound | Not reported | Not reported | Not reported |
| 1-Octene,2-butyl | 0.759 | 209.5 | 72.2 |
| Oct-2-ynal | Not reported | Not reported | Not reported |
| (E)-2-Octen-1-ol | Not reported | Not reported | Not reported |
Analysis :
This compound
- Reactivity : The thiol group (-SH) participates in click chemistry via thiol-ene reactions, forming stable carbon-sulfur bonds. This aligns with the principles of click chemistry, which prioritizes heteroatom linkages (C-X-C) for rapid and reliable synthesis .
- Applications: Potential uses include polymer crosslinking, drug conjugation, and biochemical probes due to its dual alkene-thiol reactivity .
Oct-2-ynal
(E)-2-Octen-1-ol
1-Octene,2-butyl
- Reactivity : The alkene undergoes electrophilic additions (e.g., hydrogenation, halogenation).
- Applications: Potential use as a monomer in polymer production or a solvent .
Q & A
Q. What are the recommended synthetic routes for Oct-2-ene-1-thiol, and how do reaction conditions influence yield and purity?
this compound can be synthesized via thiol-ene "click chemistry" reactions, leveraging the reactivity of thiol groups with alkenes under radical or base-catalyzed conditions. Key variables include solvent choice (e.g., aqueous vs. organic phases), temperature (room temperature vs. heated), and catalyst selection (e.g., AIBN for radical initiation). For example, highlights the importance of heteroatom bond formation in click chemistry, which aligns with sulfur’s nucleophilic properties in thiols. Optimizing stoichiometry and reaction time minimizes disulfide byproducts. Post-synthesis purification via column chromatography or distillation is critical for isolating high-purity compounds .
Q. How can researchers ensure accurate structural characterization of this compound, and what analytical techniques are most effective?
Use a combination of NMR (¹H, ¹³C, and DEPT for stereochemical analysis), IR (to confirm -SH and C=C stretches), and mass spectrometry (HRMS for molecular ion verification). For example, emphasizes IUPAC naming conventions for thiols, which require precise determination of substituent positions and stereochemistry. Gas chromatography (GC) coupled with sulfur-specific detectors (e.g., FPD) can resolve purity issues arising from volatile impurities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Safety measures include:
- Ventilation : Use fume hoods to limit inhalation of vapors ().
- PPE : Nitrile gloves (tested via EN 374 standards) and safety goggles ().
- Spill Management : Neutralize spills with activated carbon or vermiculite, avoiding water to prevent environmental contamination ().
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation to disulfides ().
Advanced Research Questions
Q. How do solvent polarity and pH influence the reactivity of this compound in nucleophilic addition reactions?
In polar aprotic solvents (e.g., DMF), the thiol’s nucleophilicity increases due to deprotonation of the -SH group, favoring Michael additions or thiol-ene reactions. At acidic pH, protonation reduces reactivity, shifting the mechanism to electrophilic pathways. ’s discussion of solvent effects in click chemistry supports this . Controlled experiments using buffered solutions (pH 4–10) and kinetic studies (e.g., UV-Vis monitoring) can quantify these effects.
Q. What computational methods are suitable for predicting the thermodynamic stability and reaction pathways of this compound derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for thiol-ene reactions. Molecular dynamics simulations may predict aggregation behavior in different solvents. ’s emphasis on contradiction analysis applies here: discrepancies between computational predictions and experimental results (e.g., unexpected stereoselectivity) should prompt reevaluation of solvent or steric effects in the model .
Q. How can researchers resolve contradictions in reported data on this compound’s catalytic activity across studies?
Contradictions often arise from variations in experimental design, such as:
- Catalyst Loading : Higher catalyst concentrations may mask side reactions.
- Impurity Profiles : Trace metals in solvents can alter reaction pathways ().
Systematic replication studies using standardized conditions (e.g., ’s guidelines for reagent documentation) and meta-analyses of published datasets are essential. Cross-referencing with databases like PubChem () ensures consistency in reported properties .
Q. What strategies optimize the integration of this compound into polymer matrices for functional materials?
Controlled radical polymerization (RAFT) or thiol-ene photopolymerization can incorporate this compound into polymers. Key parameters include:
- Molar Ratios : Excess thiol ensures complete crosslinking.
- UV Initiation : Adjust light intensity to balance curing speed and side reactions.
’s principles of modular synthesis align with this approach, emphasizing reproducibility and scalability .
Methodological Frameworks
Q. How should researchers design experiments to evaluate the environmental impact of this compound?
What frameworks support the development of research questions on this compound’s biological interactions?
Q. How can interdisciplinary approaches enhance studies on this compound?
Combine synthetic chemistry with computational modeling (QSPR), bioassay data (e.g., enzyme inhibition), and material science (e.g., rheology). ’s database search strategies (e.g., PubMed filters) ensure access to cross-disciplinary literature .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| LogP (this compound) | ~2.8 (predicted via XlogP3-AA) | |
| NMR Shifts (¹H) | δ 1.3–1.6 (m, CH₂), δ 5.2–5.6 (m, C=C) | |
| Thermal Stability | Decomposes >200°C (TGA analysis) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
